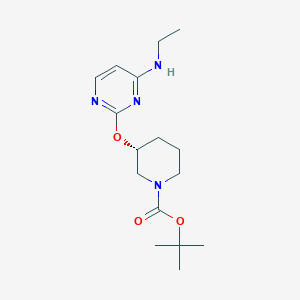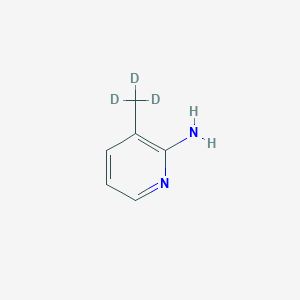
3-(Trideuteriomethyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trideuteriomethyl)pyridin-2-amine is a deuterated derivative of pyridin-2-amine, where three hydrogen atoms in the methyl group are replaced by deuterium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trideuteriomethyl)pyridin-2-amine typically involves the introduction of deuterium into the methyl group of pyridin-2-amine. One common method is the use of deuterated reagents in a substitution reaction. For example, the reaction of pyridin-2-amine with deuterated methyl iodide (CD3I) in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(Trideuteriomethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
科学研究应用
3-(Trideuteriomethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of advanced materials with unique properties.
作用机制
The mechanism of action of 3-(Trideuteriomethyl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity. The presence of deuterium can influence the compound’s metabolic stability and reduce the rate of metabolic degradation, leading to prolonged activity.
相似化合物的比较
Similar Compounds
Pyridin-2-amine: The non-deuterated version of the compound.
3-Methylpyridin-2-amine: Similar structure but with hydrogen atoms instead of deuterium.
3-(Trideuteriomethyl)pyridine: Lacks the amino group.
Uniqueness
The uniqueness of 3-(Trideuteriomethyl)pyridin-2-amine lies in the presence of deuterium, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound in drug development and other applications where stability and prolonged activity are desired.
属性
分子式 |
C6H8N2 |
|---|---|
分子量 |
111.16 g/mol |
IUPAC 名称 |
3-(trideuteriomethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H8N2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8)/i1D3 |
InChI 键 |
RGDQRXPEZUNWHX-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=C(N=CC=C1)N |
规范 SMILES |
CC1=C(N=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


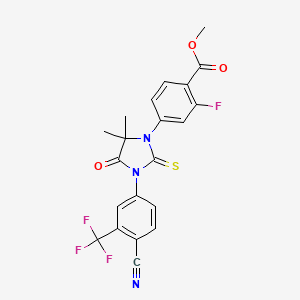
![Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)

![(Z)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B12328428.png)
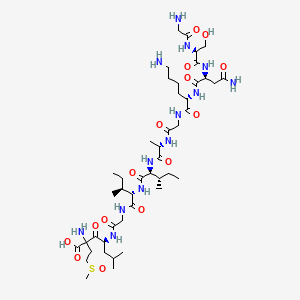

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B12328442.png)
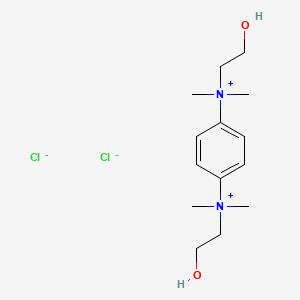

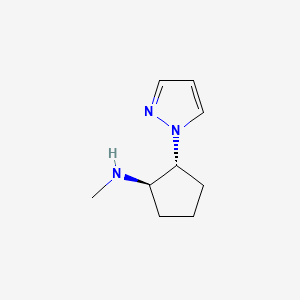
![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12328448.png)
